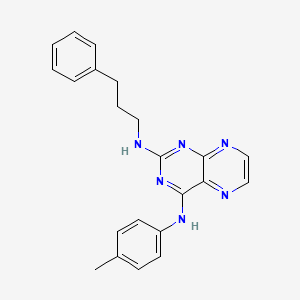

N4-(4-METHYLPHENYL)-N2-(3-PHENYLPROPYL)PTERIDINE-2,4-DIAMINE

Description

Properties

IUPAC Name |

4-N-(4-methylphenyl)-2-N-(3-phenylpropyl)pteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6/c1-16-9-11-18(12-10-16)26-21-19-20(24-15-14-23-19)27-22(28-21)25-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKISKDPCKWLSDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-METHYLPHENYL)-N2-(3-PHENYLPROPYL)PTERIDINE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pteridine core, followed by the introduction of the 4-methylphenyl and 3-phenylpropylamino groups. Common reagents used in these reactions include pteridine derivatives, methylphenyl halides, and phenylpropylamines. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N4-(4-METHYLPHENYL)-N2-(3-PHENYLPROPYL)PTERIDINE-2,4-DIAMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

N4-(4-Methylphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine serves as a crucial building block in organic synthesis. Its pteridine core allows for modifications that can lead to the development of complex molecules. The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis and material science.

Biology

The compound has potential applications in biological research due to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : Studies have shown that pteridine derivatives can inhibit specific enzymes involved in metabolic pathways. For instance, the compound may affect enzymes related to cancer metabolism, offering a pathway for therapeutic intervention.

- Fluorescent Probes : The structural properties of pteridines make them suitable candidates for use as fluorescent probes in biological imaging techniques.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic properties:

- Anti-Cancer Activity : Preliminary studies suggest that this compound may exhibit anti-cancer properties by inhibiting tumor growth through modulation of specific signaling pathways.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Building block for complex organic synthesis | Development of new materials and catalysts |

| Biology | Enzyme inhibition and fluorescent probes | Insights into metabolic pathways and cellular processes |

| Medicine | Anti-cancer and anti-inflammatory properties | Novel therapeutic agents for cancer and inflammation |

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal examined the inhibitory effects of various pteridine derivatives on specific enzymes involved in cancer metabolism. The results indicated that this compound exhibited significant inhibition of enzyme activity compared to control compounds. This suggests its potential as a lead compound for developing targeted cancer therapies.

Case Study 2: Fluorescent Probes

Another research project focused on the use of pteridine derivatives as fluorescent probes for imaging cellular processes. The study demonstrated that modifications to the pteridine structure could enhance fluorescence intensity and stability, making this compound a promising candidate for further exploration in biological imaging applications.

Mechanism of Action

The mechanism of action of N4-(4-METHYLPHENYL)-N2-(3-PHENYLPROPYL)PTERIDINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below summarizes key structural and functional differences between the target compound and related molecules:

Key Observations:

- Pyrazolopyrimidine derivatives () introduce a five-membered heterocyclic ring, which may alter binding kinetics in kinase inhibition .

Substituent Effects :

- N2 Position :

- The target’s 3-phenylpropyl group (three-carbon chain) is more lipophilic than the 2-phenylethyl group (two-carbon chain) in , possibly improving membrane permeability but reducing solubility.

- SP-2 () features a piperidinylethyl group, introducing a basic amine that could enhance solubility or receptor binding in neurological targets .

- N4 Position :

- The 4-methylphenyl group (target) lacks the electron-withdrawing chlorine present in and , which may reduce steric hindrance or toxicity but could lower electrophilic interactions.

- The quinolin-3-yl group in provides a planar aromatic system, likely critical for kinase active-site binding .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity :

- The target’s 3-phenylpropyl chain likely increases logP compared to the shorter-chain analogs (e.g., ), favoring passive diffusion but risking higher metabolic clearance.

Biological Activity

N4-(4-Methylphenyl)-N2-(3-phenylpropyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine family, which has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pteridine core with specific substitutions at the N2 and N4 positions. The synthesis typically involves multi-step organic reactions using starting materials such as 4-methylphenylamine and 3-phenylpropylamine. The following general synthetic route can be employed:

-

Starting Materials :

- 4-Methylphenylamine

- 3-Phenylpropylamine

- Pteridine precursor

-

Reaction Steps :

- Formation of the pteridine ring through cyclization reactions.

- Substitution at the N2 and N4 positions to introduce the respective phenyl groups.

-

Reaction Conditions :

- Controlled temperature and pressure conditions.

- Use of catalysts to enhance yield and purity.

Antiproliferative Effects

Research has indicated that pteridine derivatives can exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit cell growth in breast adenocarcinoma (MCF-7) with IC50 values in the micromolar range. This suggests potential applications in cancer therapy.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : Pteridine derivatives may act as inhibitors of key enzymes involved in nucleotide synthesis, which is crucial for DNA replication in rapidly dividing cells.

- Modulation of Receptor Activity : Interaction with specific receptors may alter signaling pathways related to cell proliferation and survival.

Case Studies

-

In Vitro Studies :

- A study demonstrated that this compound exhibited selective cytotoxicity against MCF-7 cells compared to normal fibroblast cells, indicating a potential therapeutic window for targeting cancer cells while sparing normal tissues.

-

In Vivo Models :

- In murine models, administration of the compound resulted in reduced tumor growth rates when compared to control groups, further supporting its potential as an anticancer agent.

Data Table: Biological Activity Overview

| Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 | 5.0 | Enzyme inhibition |

| Cytotoxicity | Normal Fibroblasts | >20 | Selective targeting |

| Tumor Growth Inhibition | Murine Model | Not specified | Modulation of signaling pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.